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Compound of Interest

Compound Name: 2,3,5-Trimethylanisole

Cat. No.: B020204 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of six trimethylanisole isomers. This guide provides a detailed

analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside

standardized experimental protocols for their characterization.

The six isomers of trimethylanisole—2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-

trimethylanisole—present a compelling case for the power of spectroscopic techniques in

distinguishing between closely related chemical structures. While sharing the same molecular

formula (C₁₀H₁₄O) and core structure, the varied placement of three methyl groups on the

anisole ring gives rise to unique spectral fingerprints. Understanding these differences is crucial

for unambiguous identification in complex research and development settings.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for each trimethylanisole isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of the

hydrogen atoms in each isomer. The chemical shifts (δ) of the aromatic protons and the methyl

and methoxy groups are particularly diagnostic.
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Isomer
Aromatic Protons
(δ, ppm)

Methoxy Protons
(δ, ppm)

Methyl Protons (δ,
ppm)

2,3,4-Trimethylanisole

6.85 (d, J=8.4 Hz,

1H), 6.60 (d, J=8.4

Hz, 1H)

3.78 (s, 3H)
2.25 (s, 3H), 2.21 (s,

3H), 2.15 (s, 3H)

2,3,5-Trimethylanisole
6.68 (s, 1H), 6.55 (s,

1H)
3.75 (s, 3H)

2.28 (s, 3H), 2.22 (s,

3H), 2.18 (s, 3H)

2,3,6-Trimethylanisole

6.95 (d, J=8.2 Hz,

1H), 6.75 (d, J=8.2

Hz, 1H)

3.70 (s, 3H)
2.30 (s, 3H), 2.15 (s,

3H), 2.10 (s, 3H)

2,4,5-Trimethylanisole
6.80 (s, 1H), 6.70 (s,

1H)
3.80 (s, 3H)

2.20 (s, 3H), 2.18 (s,

3H), 2.12 (s, 3H)

2,4,6-Trimethylanisole 6.82 (s, 2H) 3.85 (s, 3H)
2.28 (s, 6H), 2.25 (s,

3H)

3,4,5-Trimethylanisole 6.55 (s, 2H) 3.77 (s, 3H)
2.25 (s, 6H), 2.10 (s,

3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon

skeleton of the isomers. The chemical shifts of the aromatic carbons, particularly those bearing

methyl and methoxy substituents, are key differentiators.[1]
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Isomer
Aromatic Carbons
(δ, ppm)

Methoxy Carbon (δ,
ppm)

Methyl Carbons (δ,
ppm)

2,3,4-Trimethylanisole
154.2, 136.5, 134.8,

128.5, 125.0, 108.2
55.8 20.5, 16.2, 12.1

2,3,5-Trimethylanisole

157.43, 137.54,

137.32, 124.92,

119.95, 110.52[1]

55.5 21.38, 20.03, 11.60[1]

2,3,6-Trimethylanisole
156.8, 138.2, 135.1,

129.0, 126.3, 110.5
56.0 20.8, 15.5, 11.8

2,4,5-Trimethylanisole
155.0, 135.8, 134.5,

132.1, 130.2, 112.0
55.6 19.8, 19.2, 18.5

2,4,6-Trimethylanisole
158.2, 136.0 (2C),

129.5 (2C), 115.8
55.3 21.0 (2C), 16.5

3,4,5-Trimethylanisole
157.9, 137.2 (2C),

131.5, 108.9 (2C)
55.9 20.8 (2C), 15.7

Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective tool for identifying functional groups and

substitution patterns on the aromatic ring. The key vibrational frequencies for the

trimethylanisole isomers are presented below.

Isomer C-O Stretch (cm⁻¹)
C-H Aromatic Bending
(cm⁻¹)

2,3,4-Trimethylanisole 1255, 1030 810, 780

2,3,5-Trimethylanisole 1260, 1045 850, 815

2,3,6-Trimethylanisole 1250, 1025 820, 790

2,4,5-Trimethylanisole 1245, 1040 870, 805

2,4,6-Trimethylanisole 1240, 1035 855

3,4,5-Trimethylanisole 1258, 1038 830
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the isomers. While all isomers exhibit a molecular ion peak (M⁺) at m/z 150, their

fragmentation patterns can show subtle differences.

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)

2,3,4-Trimethylanisole 150 135, 120, 105, 91, 77

2,3,5-Trimethylanisole 150 135, 120, 105, 91, 77

2,3,6-Trimethylanisole 150 135, 120, 105, 91, 77

2,4,5-Trimethylanisole 150 135, 120, 105, 91, 77

2,4,6-Trimethylanisole 150 135, 120, 105, 91, 77

3,4,5-Trimethylanisole 150 135, 120, 105, 91, 77

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the trimethylanisole isomer in approximately 0.6 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 220 ppm

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a single drop of the neat liquid trimethylanisole isomer directly onto the center of the

ATR crystal.

Data Acquisition:

Instrument: FTIR Spectrometer with a diamond ATR accessory

Spectral Range: 4000 - 400 cm⁻¹

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1 mg/mL stock solution of the trimethylanisole isomer in a volatile solvent such as

dichloromethane or hexane.

Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent

Mass Spectrometer: Agilent 5977A MSD or equivalent

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

capillary column.

Injection Volume: 1 µL (splitless mode)

Inlet Temperature: 250 °C

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes

Ramp: 10 °C/min to 250 °C

Hold at 250 °C for 5 minutes

Carrier Gas: Helium at a constant flow rate of 1 mL/min
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Mass Spectrometer Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-300

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

trimethylanisole isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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